molecular formula C18H25ClN2OS B12212838 6-tert-butyl-3-chloro-N-[3-(dimethylamino)propyl]-1-benzothiophene-2-carboxamide

6-tert-butyl-3-chloro-N-[3-(dimethylamino)propyl]-1-benzothiophene-2-carboxamide

Cat. No.: B12212838
M. Wt: 352.9 g/mol
InChI Key: WUUAXAOSQHGJSY-UHFFFAOYSA-N
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Description

6-tert-butyl-3-chloro-N-[3-(dimethylamino)propyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene class. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-3-chloro-N-[3-(dimethylamino)propyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the tert-Butyl and Chloro Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Dimethylamino Propyl Group: This step involves nucleophilic substitution reactions where the dimethylamino propyl group is attached to the benzothiophene core.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

6-tert-butyl-3-chloro-N-[3-(dimethylamino)propyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-chloro-N-[3-(dimethylamino)propyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide: Lacks the dimethylamino propyl group.

    6-tert-butyl-3-chloro-N-[3-(methylamino)propyl]-1-benzothiophene-2-carboxamide: Has a methylamino group instead of a dimethylamino group.

Uniqueness: The presence of the dimethylamino propyl group in 6-tert-butyl-3-chloro-N-[3-(dimethylamino)propyl]-1-benzothiophene-2-carboxamide provides unique chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H25ClN2OS

Molecular Weight

352.9 g/mol

IUPAC Name

6-tert-butyl-3-chloro-N-[3-(dimethylamino)propyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H25ClN2OS/c1-18(2,3)12-7-8-13-14(11-12)23-16(15(13)19)17(22)20-9-6-10-21(4)5/h7-8,11H,6,9-10H2,1-5H3,(H,20,22)

InChI Key

WUUAXAOSQHGJSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCN(C)C)Cl

Origin of Product

United States

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